4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with an oxadiazole ring and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid typically involves the protection of an amino group with a Boc group, followed by the formation of the oxadiazole ring. One common method involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The oxadiazole ring can be formed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the oxadiazole ring or other functional groups.
Substitution: The Boc-protected amino group can undergo substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation and reduction reactions can lead to various modified oxadiazole derivatives .
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The oxadiazole ring is known for its stability and ability to interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Similar in having a Boc-protected amino group but differs in the ring structure.
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Another Boc-protected amino acid derivative with different functional groups.
Uniqueness
4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C8H11N3O5 |
---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O5/c1-8(2,3)15-7(14)9-5-4(6(12)13)10-16-11-5/h1-3H3,(H,12,13)(H,9,11,14) |
InChI Key |
MFOHDZVJMCQOEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NON=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.